4-Methylumbelliferyl-

Overview

Description

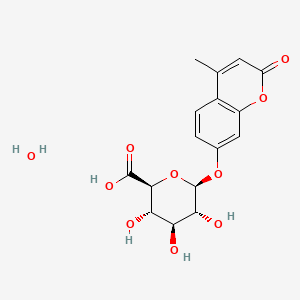

4-Methylumbelliferyl- is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting beta-glucuronidase activity, which is an enzyme produced by certain bacteria, including Escherichia coli. The compound is also utilized in plant molecular biology to study gene expression.

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl-(beta)-D-glucuronide hydrate is Hyaluronan (HA) . HA is a prominent component of the extracellular matrix at many sites of chronic inflammation, including type 1 diabetes (T1D), multiple sclerosis, and numerous malignancies .

Biochemical Pathways

The inhibition of HA synthesis by 4-MU affects many disease processes, including inflammation and cancer progression . HA plays a central role in these processes, providing support and anchorage for cells, facilitating cell–cell signaling, and facilitating cell movement and migration .

Pharmacokinetics

The pharmacokinetics of 4-MU is complex. It has been observed that when administered orally, the bioavailability of 4-MU is low, resulting in a 100-fold higher exposure when administered intravenously . At steady state, more than 90% of the drug is present in plasma as the glucuronidated metabolite 4-MUG .

Result of Action

The inhibition of HA synthesis by 4-MU has been observed to have beneficial effects in several animal models of diseases such as T1D, multiple sclerosis, and various malignancies . 4-MU decreases HA synthesis, diminishes proliferation, and induces apoptosis while reducing cell migration and the activity of metalloproteinases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl- involves the reaction of 4-methylumbelliferone with glucuronic acid derivatives under specific conditions. The reaction typically requires the presence of a catalyst and is conducted in an aqueous medium to facilitate the formation of the glucuronide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually crystallized and purified through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl- primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This reaction releases 4-methylumbelliferone, which is highly fluorescent and can be easily detected.

Common Reagents and Conditions:

Hydrolysis: Beta-glucuronidase enzyme, aqueous buffer solutions.

Fluorescence Detection: pH 10.3 glycine buffer enhances fluorescence intensity.

Major Products: The major product formed from the hydrolysis of 4-Methylumbelliferyl- is 4-methylumbelliferone, a fluorescent compound.

Scientific Research Applications

4-Methylumbelliferyl- has diverse applications in scientific research:

Chemistry: Used as a fluorogenic substrate in various biochemical assays.

Biology: Employed in the detection of beta-glucuronidase activity in bacterial cultures, particularly Escherichia coli.

Medicine: Utilized in diagnostic assays to detect bacterial contamination in clinical samples.

Industry: Applied in environmental monitoring to detect bacterial contamination in water samples.

Comparison with Similar Compounds

- 4-Methylumbelliferyl-beta-D-galactopyranoside

- This compoundbeta-D-glucopyranoside

- This compoundalpha-D-galactopyranoside

- This compoundalpha-D-glucopyranoside

Uniqueness: 4-Methylumbelliferyl- is unique due to its specific application in detecting beta-glucuronidase activity. Unlike its analogs, which may target different enzymes, this compound is highly specific for beta-glucuronidase, making it an essential tool in microbiological and environmental assays.

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9.H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);1H2/t11-,12-,13+,14-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVSQZMOFUEQAW-YYHOVTOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584932 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881005-91-0 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)

![(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1663355.png)

![1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1663359.png)